alpha,alpha'-Diphenyl-1-methyl-2,6-piperidinediethanol hydrochloride
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Overview
Description
Lobelanidine hydrochloride is a compound derived from the alkaloid lobelanidine, which is found in the plant Lobelia inflata. This compound is known for its emetic properties and has been studied for its potential therapeutic applications. Lobelanidine hydrochloride is a crystalline substance with the chemical formula C22H29NO2·HCl·H2O .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lobelanidine hydrochloride can be synthesized through a series of chemical reactions starting from lobelanidine. The synthetic route typically involves the reaction of lobelanidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of methanol or acetonitrile as solvents, and the process may involve crystallization to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of lobelanidine hydrochloride may involve large-scale extraction of lobelanidine from Lobelia inflata, followed by its conversion to the hydrochloride salt. The process may include steps such as solvent extraction, purification, and crystallization to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lobelanidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of lobelanidine hydrochloride include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of lobelanidine hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Lobelanidine hydrochloride has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methods. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, lobelanidine hydrochloride has been explored for its emetic properties and its potential use in treating certain conditions .
Mechanism of Action
The mechanism of action of lobelanidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on nicotinic acetylcholine receptors, inhibiting nicotine-evoked dopamine release and binding. This action makes it a potent antagonist at neuronal nicotinic receptor subtypes, affecting dopamine uptake and release within the presynaptic terminal . The compound’s interaction with the vesicular monoamine transporter (VMAT2) also plays a role in its effects on dopamine storage and release .
Comparison with Similar Compounds
Lobelanidine hydrochloride is structurally similar to other alkaloids derived from Lobelia species, such as lobeline and lobinaline. These compounds share similar pharmacological properties, including their effects on nicotinic receptors and dopamine release. lobelanidine hydrochloride is unique in its specific molecular interactions and its potential therapeutic applications .
List of Similar Compounds:- Lobeline
- Lobinaline
- Nor-lobelane
- Meso-transdiene (MTD)
Lobelanidine hydrochloride stands out due to its specific chemical structure and its unique interactions with molecular targets, making it a compound of interest for further research and potential therapeutic use.
Properties
CAS No. |
6112-86-3 |
---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(1R)-2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3;1H/t19-,20+,21-,22+; |
InChI Key |
IDPAEJSVXMLVBS-NRDKKTCLSA-N |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1C[C@@H](C2=CC=CC=C2)O)C[C@H](C3=CC=CC=C3)O.Cl |
SMILES |
CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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